Fmoc-D-HoArg(Pbf)-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidine side chain. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and the ease with which the protecting groups can be removed.
The compound is synthesized through a series of chemical reactions involving arginine derivatives and specific reagents. It is commonly used in academic and industrial settings for peptide synthesis and research applications.
Fmoc-D-HoArg(Pbf)-OH is classified as an amino acid derivative and a pharmaceutical intermediate. It plays a significant role in the field of organic chemistry, particularly in peptide synthesis.
The synthesis of Fmoc-D-HoArg(Pbf)-OH involves several key steps:
Fmoc-D-HoArg(Pbf)-OH has a complex molecular structure characterized by:
The structure includes:
Fmoc-D-HoArg(Pbf)-OH undergoes several important chemical reactions:
These reactions are crucial for constructing peptides with specific sequences and functionalities.
The mechanism of action for Fmoc-D-HoArg(Pbf)-OH primarily involves its incorporation into peptide chains during solid-phase peptide synthesis.
Fmoc-D-HoArg(Pbf)-OH has diverse applications in scientific research:
This compound exemplifies the importance of modified amino acids in advancing peptide chemistry and its applications across various scientific fields.
Fmoc-D-HoArg(Pbf)-OH serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS), particularly for synthesizing complex peptides with D-arginine residues. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium moiety of homoarginine during chain elongation, while the Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary α-amine protection. Standard protocols involve iterative cycles of:
The steric bulk of the Pbf group necessitates extended coupling times (≥45 min) compared to standard amino acids. Post-coupling, Kaiser or chloranil tests verify reaction completion. Failure to achieve >99.5% coupling efficiency risks truncated sequences due to the residue’s steric profile. Crucially, residual acetic acid (>0.02%) in commercial batches causes capping defects, mandating rigorous quality control via reverse-phase high-performance liquid chromatography and gas chromatography-mass spectrometry [4].
Table 1: Standard SPPS Protocol for Fmoc-D-HoArg(Pbf)-OH Integration
Step | Reagents/Parameters | Duration | Purpose |
---|---|---|---|
Fmoc Deprotection | 20% piperidine/dimethylformamide | 2 × 3 min | Remove temporary Fmoc group |
Resin Washing | Dimethylformamide (×3) | – | Remove deprotection reagents |
Coupling | Fmoc-D-HoArg(Pbf)-OH + PyBOP + N-methylmorpholine | 45–60 min | Peptide bond formation |
Coupling Verification | Kaiser test | – | Detect free amines |
Final Resin Washing | Dimethylformamide, isopropanol | – | Remove excess reagents |
Traditional dimethylformamide faces scrutiny due to reproductive toxicity and poor biodegradability. Recent studies identify N-butylpyrrolidone as a superior alternative, offering:
In benchmark tests using Fmoc-D-HoArg(Pbf)-OH, coupling efficiency reached 98.5% in N-butylpyrrolidone versus 93.2% in dimethylformamide under identical conditions (PyBOP activation, 25°C, 45 min). Deep eutectic solvents—choline chloride/glycerol (1:2 molar ratio)—also demonstrate promise, achieving 95% coupling yield while enabling recyclability (>5 cycles). These solvents suppress epimerization by minimizing base-catalyzed racemization during activation [2] [5].
Table 2: Solvent Performance in Fmoc-D-HoArg(Pbf)-OH Coupling
Solvent | Coupling Yield (%) | Epimerization Risk (%) | Environmental Impact |
---|---|---|---|
Dimethylformamide | 93.2 | 1.8 | High (Reprotoxicant) |
N-butylpyrrolidone | 98.5 | 0.7 | Moderate |
Choline chloride/glycerol | 95.0 | 0.9 | Low (Biodegradable) |
Microwave irradiation revolutionizes synthesis of sterically congested peptides incorporating Fmoc-D-HoArg(Pbf)-OH. Dielectric heating enables:
The mechanism involves dipole alignment of polar intermediates under oscillating fields, reducing kinetic barriers to amide bond formation. Crucially, temperature must be capped at 75°C to prevent Pbf decomposition. Optimized protocols employ 20% power in monomode reactors with simultaneous cooling to suppress aspartimide formation at adjacent residues [4] [6].
Traditional trifluoroacetic acid-based Pbf cleavage generates >50 L solvent waste per kg peptide. Sustainable alternatives include:
For final resin cleavage, ternary deep eutectic solvent/switchable-hydrophilicity solvent/water systems reduce residual solvent in products to <200 ppm versus >1000 ppm in conventional methods. Life-cycle analysis confirms 40% lower cumulative energy demand compared to standard dimethylformamide/trifluoroacetic acid protocols [5] [7].
The δ-guanidinyl group in Fmoc-D-HoArg(Pbf)-OH promotes lactamization via intramolecular O→N acyl shift, yielding up to 15% byproducts. Mitigation strategies include:
Optimized conditions (preactivation with hexafluorophosphate azabenzotriazole tetramethyl uronium in N-butylpyrrolidone, 0°C) achieve 99.8% coupling efficiency with negligible epimerization (≤0.3%) [9].
Table 3: Coupling Agents for δ-Lactam Suppression
Activation Method | δ-Lactam Byproduct (%) | Coupling Yield (%) |
---|---|---|
Hydroxybenzotriazole/diisopropylcarbodiimide | 12–15 | 82–85 |
Hexafluorophosphate benzotriazole azabenzotriazole tetramethyl uronium | 0.5–1.2 | 97–98 |
Preformed symmetric anhydride | 0.8–1.5 | 95–96 |
Silylation + hexafluorophosphate azabenzotriazole tetramethyl uronium | <0.1 | 99.5 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0